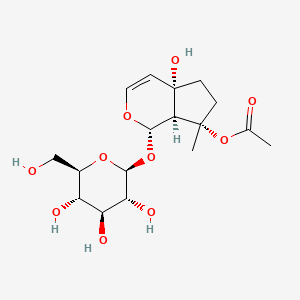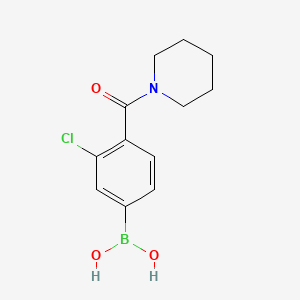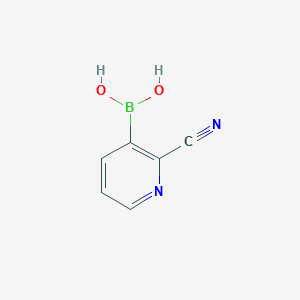
3-Chloro-4-fluorobenzoyl cyanide
説明
3-Chloro-4-fluorobenzoyl cyanide is a chemical compound with the CAS Number: 80277-45-8 . Its molecular weight is 183.57 and its IUPAC name is (3-chloro-4-fluorophenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzoyl cyanide is represented by the linear formula: C8H3ClFNO . The InChI code for this compound is 1S/C8H3ClFNO/c9-6-3-5 (8 (12)4-11)1-2-7 (6)10/h1-3H .科学的研究の応用
Proteomics Research
3-Chloro-4-fluorobenzoyl cyanide: is utilized in proteomics research due to its reactivity and specificity. It serves as a precursor for synthesizing various peptides and proteins for biochemical studies . Its unique structure allows for selective reactions, making it a valuable tool in identifying and quantifying proteins in complex biological samples.
Pharmaceutical Development
In pharmaceuticals, this compound is used to synthesize intermediates for drug development . Its ability to introduce fluorine atoms into molecules is particularly useful, as fluorine can significantly alter the biological activity of pharmaceuticals, leading to the development of new medications with improved efficacy and stability.
Agricultural Chemistry
3-Chloro-4-fluorobenzoyl cyanide: plays a role in developing agrochemicals . It’s involved in creating compounds that can act as pesticides or herbicides, contributing to crop protection strategies. The chloro and fluoro substituents are often key elements in the molecular structure of these agrochemicals, providing the desired biological activity.
Material Science
This chemical is instrumental in material science, particularly in creating advanced materials for electronic devices . Its derivatives can be used in constructing semiconductors or as part of the electrolyte solutions in batteries, where they may improve charge transfer and stability.
Chemical Synthesis
It’s a versatile reagent in chemical synthesis, used to introduce chloro-fluoro benzoyl groups into organic molecules . This can be crucial for synthesizing complex organic compounds, including polymers and fine chemicals with specific properties like increased resistance to degradation or altered solubility.
Environmental Science
In environmental science, 3-Chloro-4-fluorobenzoyl cyanide is used to study degradation processes and the environmental fate of fluorinated organic compounds . Understanding how these compounds break down in the environment is essential for assessing their long-term impact and developing strategies to mitigate potential risks.
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Chloro-4-fluorobenzoyl cyanide is the cytochrome c oxidase (COX) , also known as Complex IV . This enzyme plays a crucial role in the electron transport chain of mitochondria, where it facilitates the transfer of electrons from cytochrome c to oxygen .
Mode of Action
3-Chloro-4-fluorobenzoyl cyanide acts by binding to the ferric ion (Fe3+) of cytochrome c oxidase, causing 'histotoxic hypoxia’ . This binding inhibits the enzyme’s activity, thereby interfering with cellular respiration . As a result, the body’s tissues become unable to use oxygen .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, leading to a decrease in ATP production. This causes a shift in cellular metabolism towards anaerobic glycolysis, resulting in an accumulation of lactic acid and the development of metabolic acidosis .
Pharmacokinetics
Cyanide compounds are known to be rapidly absorbed following inhalation or ingestion . The lethal dose for an adult can be as little as 200 mg of ingested cyanide . Chronic cyanide intoxication can also occur, although this is less likely due to the high lethal dose of the compound .
Result of Action
The inhibition of cellular respiration by 3-Chloro-4-fluorobenzoyl cyanide can lead to a range of symptoms, from headaches, dizziness, and shortness of breath in the early stages, to seizures, loss of consciousness, and cardiac arrest in severe cases . Some survivors may experience long-term neurological problems .
Action Environment
The action of 3-Chloro-4-fluorobenzoyl cyanide can be influenced by various environmental factors. For instance, its toxicity can be enhanced in environments with low oxygen levels. Additionally, certain substances, such as sodium thiosulfate and hydroxocobalamin, can be used as antidotes to cyanide poisoning, thereby reducing its toxicity .
特性
IUPAC Name |
3-chloro-4-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVXOFUWAZGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660208 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzoyl cyanide | |
CAS RN |
80277-45-8 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)